

Comparative Guide: Herbicidal Activity of Pyrazole Derivatives[1][2]

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Compound of Interest

Compound Name: *4-chloro-5-methyl-3-p-tolyl-1H-pyrazole*

Cat. No.: *B11758473*

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Executive Summary: The Pyrazole Scaffold Advantage

In modern agrochemistry, the pyrazole heterocycle represents a "privileged scaffold" due to its unique electronic properties and structural rigidity. Unlike earlier generations of herbicides that relied on single-mode efficacy, pyrazole derivatives offer a tunable platform. By modifying substituents at the

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, and

positions, researchers can shift the biological target from 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) to Protoporphyrinogen Oxidase (PPO) or Very Long Chain Fatty Acid (VLCFA) elongases.

This guide objectively compares the performance of established commercial standards (e.g., Topramezone, Pyraflufen-ethyl) against novel experimental derivatives (e.g., Compounds Z9,

B14), supported by in vitro IC50 data and whole-plant greenhouse bioassays.

Mechanism of Action (MOA) & Target Specificity

Understanding the causality between structural modification and enzyme inhibition is critical for rational drug design.

HPPD Inhibition (Bleaching Herbicides)[3]

- Target: 4-Hydroxyphenylpyruvate dioxygenase (EC 1.13.11.27).[1][2]
- Mechanism: Pyrazole-benzoyl derivatives (e.g., Topramezone) mimic the substrate 4-hydroxyphenylpyruvate. They chelate the Fe(II) cofactor in the enzyme's active site, blocking the conversion to homogentisate. This depletes plastoquinone and tocopherols, leading to carotenoid deficiency and subsequent chlorophyll destruction (bleaching).
- Key Structural Driver: A carbonyl group (benzoyl) at the C4 position of the pyrazole ring is essential for iron chelation.

PPO Inhibition (Contact Burn-down)

- Target: Protoporphyrinogen oxidase (EC 1.3.3.4).
- Mechanism:

-phenyl pyrazoles (e.g., Pyraflufen-ethyl) inhibit PPO, causing an accumulation of protoporphyrinogen IX. This leaks into the cytoplasm, oxidizes to protoporphyrin IX, and generates singlet oxygen upon light exposure, destroying cell membranes.
- Key Structural Driver: The presence of a substituted phenyl ring (often with F or Cl) at the

or

position, often linked via an ether moiety.[3]

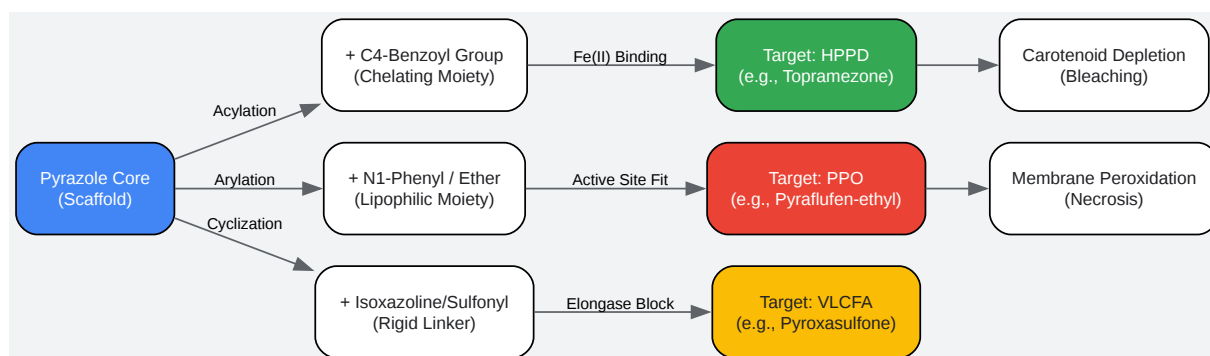
Dual-Target Potential

Recent research has identified "hybrid" pharmacophores (e.g., Compound B14) that integrate diphenyl ether moieties with pyrazole cores, achieving dual inhibition of both HPPD and PPO, a

strategy to combat resistance.

Visualization: Structural Divergence Pathways

The following diagram illustrates how the core pyrazole scaffold is derivatized to target different enzymatic pathways.



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Caption: Divergent synthesis pathways transforming the pyrazole core into HPPD, PPO, or VLCFA inhibitors.

Comparative Performance Data

The following data aggregates results from recent comparative studies, specifically highlighting the potency of novel benzoyl-pyrazole derivatives (Z9, Z21) and diphenyl-ether hybrids (B14) against commercial standards.

Table 1: In Vitro Enzymatic Inhibition (IC50)

Lower IC50 indicates higher potency.

| Compound Class | Compound ID | Target Enzyme | IC50 (μM) | Reference Standard Comparison |
|------------------|--------------|---------------|-----------|---|
| Benzoyl-Pyrazole | Compound Z9 | AtHPPD | 0.05 | 26x more potent than Topramezone (1.33 μM) [1] |
| Benzoyl-Pyrazole | Compound II4 | AtHPPD | 0.023 | Comparable to Mesotrione (0.013 μM) [2] |
| Hybrid Ether | Compound B14 | AtHPPD | 0.12 | Superior to Topramezone (0.42 μM in this assay) [3] |
| Hybrid Ether | Compound B14 | NtPPO | 0.51 | Superior to Acifluorfen (1.36 μM) [3] |
| Commercial Std | Topramezone | AtHPPD | 1.33 | Baseline Standard |
| Commercial Std | Mesotrione | AtHPPD | 1.76 | Baseline Standard |

Note: AtHPPD = Arabidopsis thaliana HPPD; NtPPO = Nicotiana tabacum PPO.[3]

Table 2: Greenhouse Herbicidal Efficacy (150 g a.i./ha)

Post-emergence treatment on broadleaf weeds (e.g., Abutilon theophrasti).

| Compound | Application Rate | Efficacy (% Inhibition) | Crop Safety (Maize) | Observation |
|------------------|------------------|-------------------------|-----------------------|---|
| Compound Z9 | 150 g a.i./ha | >95% | Safe (0% Injury) | Rapid bleaching, complete necrosis [1] |
| Compound B14 | 150 g a.i./ha | >80% | Moderate (20% Injury) | Dual symptoms: bleaching + burn [3] |
| Pyraflufen-ethyl | 6-12 g a.i./ha | >90% | Safe (Cereals) | Extremely fast acting (contact) [4] |
| Pyroxasulfone | 100 g a.i./ha | 100% (Pre-em) | Safe | Excellent grass control (Pre-emergence) [5] |

Experimental Protocols

To replicate these findings or screen new derivatives, the following self-validating protocols are recommended. These protocols include built-in controls to ensure assay reliability.

Protocol A: In Vitro HPPD Inhibition Assay

Objective: Determine the IC₅₀ of a candidate pyrazole derivative against recombinant *Arabidopsis thaliana* HPPD (AtHPPD).

- Enzyme Preparation:
 - Express recombinant AtHPPD in *E. coli* (BL21 strain).
 - Purify using Ni-NTA affinity chromatography.
 - Validation Step: Verify protein purity via SDS-PAGE (>90% purity required).
- Reagent Setup:

- Substrate: 4-hydroxyphenylpyruvate (HPPA).^{[4][2]}
- Cofactor: Ascorbate (to maintain Fe in +2 state).
- Coupling Enzyme: Homogentisate 1,2-dioxygenase (HGD) is often used if measuring O₂ consumption, or a chemical derivatization method is used to measure HGA production.
- Assay Workflow:
 - In a 96-well plate, mix Assay Buffer (50 mM Tris-HCl, pH 7.5), Ascorbate (2 mM), and purified AtHPPD enzyme.
 - Add the test compound (dissolved in DMSO) at varying concentrations (e.g., 0.01 μM to 100 μM).
 - Incubate for 15 minutes at 25°C to allow inhibitor binding.
 - Initiate reaction by adding substrate (HPPA, 200 μM).
 - Incubate for 15 minutes at 30°C.
 - Stop reaction (e.g., with 20% HCl).
- Detection:
 - Measure absorbance of the HGA-chromophore complex (if using chemical derivatization) or O₂ depletion.
 - Calculation:

 , where

 is control activity (DMSO only) and

 is treatment activity.
 - Fit data to a dose-response curve (Log-Logistic) to derive IC₅₀.

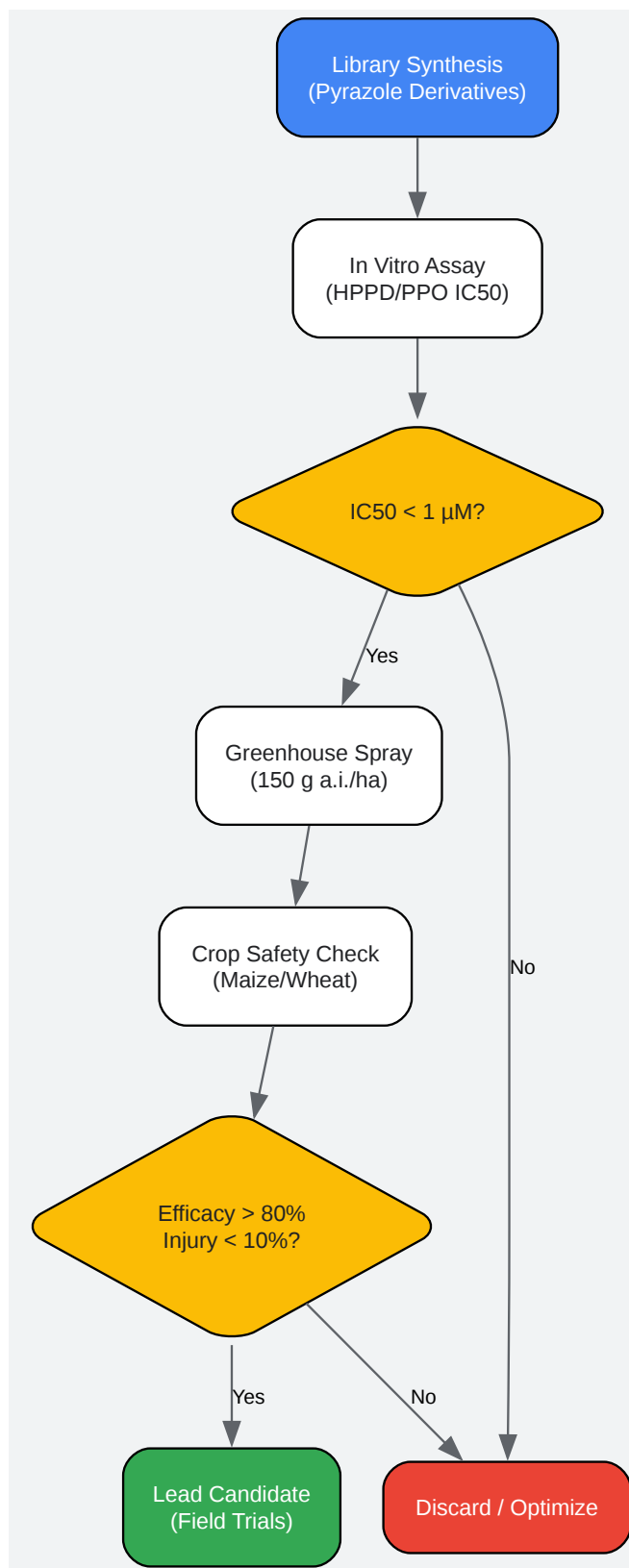
Protocol B: Greenhouse Whole-Plant Bioassay

Objective: Evaluate post-emergence efficacy and crop selectivity.

- Plant Material:
 - Weeds: Echinochloa crus-galli (Barnyard grass), Amaranthus retroflexus (Redroot pigweed).
 - Crops: Zea mays (Maize), Triticum aestivum (Wheat).
 - Grow in 10 cm pots containing sandy loam soil until the 3-4 leaf stage.
- Treatment Application:
 - Dissolve technical grade pyrazole derivative in acetone/water (1:1 v/v) with 0.1% Tween-20 surfactant.
 - Apply using a laboratory track sprayer calibrated to deliver 150 g a.i./ha (or dose titration: 37.5, 75, 150 g).
 - Control: Spray solvent blank (0 g a.i./ha).
 - Standard: Spray Topramezone (commercial formulation) at label rate.
- Assessment:
 - Maintain plants in greenhouse (25°C day / 20°C night, 14h photoperiod).
 - Visual Scoring: Assess injury at 7, 14, and 21 days after treatment (DAT) on a 0-100% scale (0 = no effect, 100 = complete death).
 - Biomass: Harvest aerial parts at 21 DAT, dry at 70°C for 48h, and weigh.
 - Validation: The untreated control must show healthy growth; the commercial standard must show expected efficacy (>80%).

Visualization: Screening Workflow

This diagram outlines the logical flow from synthesis to lead candidate selection.



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Caption: Step-by-step screening logic for identifying potent and safe pyrazole herbicides.

Structure-Activity Relationship (SAR) Insights

Based on the comparative data, the following SAR rules are established for optimizing pyrazole herbicides:

- The "Benzoyl" Factor (HPPD): For HPPD inhibition, the 4-benzoyl group is non-negotiable. However, introducing electron-withdrawing groups (e.g., ,) on the benzoyl ring at the 2- or 4-positions significantly enhances stacking interactions with residues Phe360 and Phe403 in the active site [1].
- Lipophilicity & Translocation: Adding a thioether or alkyl-carbonate group (as seen in Tolpyralate) improves leaf uptake and phloem mobility, enhancing post-emergence activity against grasses like Echinochloa [1].
- Diphenyl Ether Hybridization (Dual Target): Merging a pyrazole ring with a diphenyl ether pharmacophore (Compound B14) creates a molecule capable of fitting into both the HPPD iron-binding pocket and the PPO hydrophobic channel. This is achieved by maintaining a planar geometry and specific H-bonding capability (e.g., with Arg98 in PPO) [3].

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